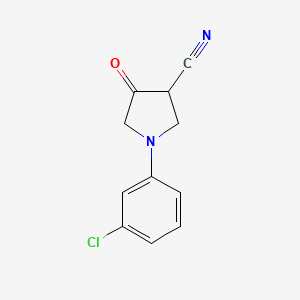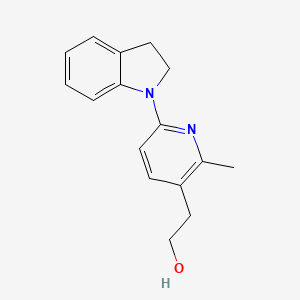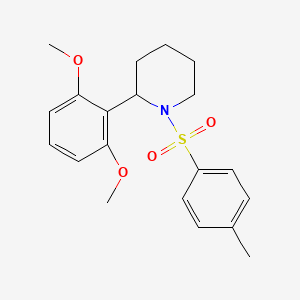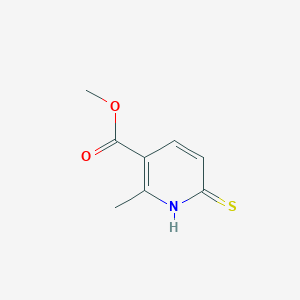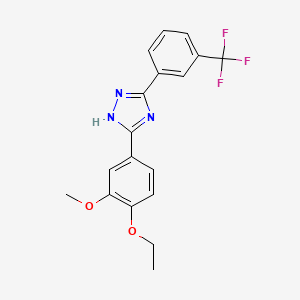
5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution Reactions:
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole ring or the aromatic substituents.
Substitution: The compound can participate in various substitution reactions, including electrophilic and nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Triazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.
Medicine
Antifungal Agents: Triazole compounds are widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.
Anticancer Research: Some derivatives have shown potential in anticancer research.
Industry
Agriculture: Used as fungicides or herbicides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, as an antifungal agent, it may inhibit fungal cytochrome P450 enzymes, disrupting cell membrane synthesis and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used to treat serious fungal infections.
Uniqueness
5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole may offer unique properties such as enhanced potency, selectivity, or reduced side effects compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C18H16F3N3O2 |
|---|---|
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
5-(4-ethoxy-3-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H16F3N3O2/c1-3-26-14-8-7-12(10-15(14)25-2)17-22-16(23-24-17)11-5-4-6-13(9-11)18(19,20)21/h4-10H,3H2,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
MGWZKHSZKUNHLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


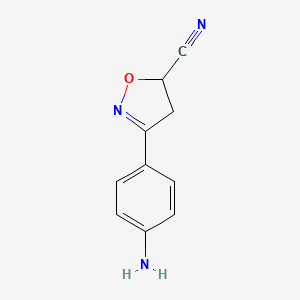
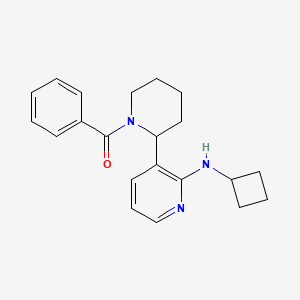
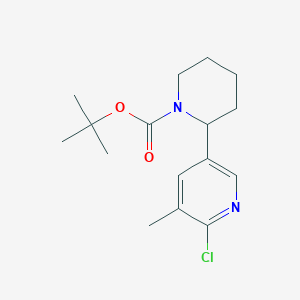
![2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15058442.png)
![6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058454.png)
